N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, a trifluoromethylbenzyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c21-20(22,23)15-4-1-3-14(11-15)12-27-7-9-28(10-8-27)13-18(29)24-16-5-2-6-17-19(16)26-30-25-17/h1-6,11H,7-10,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQLBXESCAODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)NC3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, including the formation of the benzoxadiazole ring, the introduction of the trifluoromethylbenzyl group, and the incorporation of the piperazine moiety. One common synthetic route involves the following steps:
Formation of the Benzoxadiazole Core: This can be achieved by reacting o-phenylenediamine with nitrous acid to form the benzoxadiazole ring.
Introduction of the Trifluoromethylbenzyl Group: This step involves the reaction of the benzoxadiazole intermediate with a trifluoromethylbenzyl halide under basic conditions.
Incorporation of the Piperazine Moiety: The final step involves the reaction of the intermediate with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxadiazole ring.
Reduction: Reduced forms of the trifluoromethylbenzyl group or the benzoxadiazole ring.
Substitution: Substituted derivatives with various functional groups attached to the benzoxadiazole or piperazine moieties.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxadiazole core can interact with various enzymes and receptors, while the trifluoromethylbenzyl group enhances its binding affinity and specificity. The piperazine moiety can modulate the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A
- N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino sphinganine
- 2-Deoxy-2-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]-D-glucose
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[3-(TRIFLUOROMETHYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE stands out due to its trifluoromethylbenzyl group, which imparts unique electronic and steric properties. This enhances its binding affinity and specificity compared to other benzoxadiazole derivatives. Additionally, the piperazine moiety provides flexibility in modifying its pharmacokinetic properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
